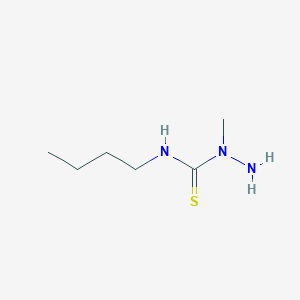

N-butyl-1-methylhydrazinecarbothioamide

Description

Hydrazinecarbothioamides, and more broadly thiosemicarbazides, are recognized for their versatile chemical properties and significant biological potential. researchgate.net They serve as crucial intermediates in the synthesis of various heterocyclic compounds and have been extensively studied for their coordination chemistry with transition metals. irejournals.com The presence of both nitrogen and sulfur atoms in their structure allows for multiple points of interaction with biological targets, leading to a diverse array of pharmacological effects. researchgate.net

N-butyl-1-methylhydrazinecarbothioamide belongs to the thiosemicarbazide (B42300) class of compounds, which are structurally related to thiourea (B124793). The core structure of thiosemicarbazide is H2N-NH-C(=S)NH2. This compound is a derivative where a butyl group and a methyl group are attached to the nitrogen atoms of the hydrazine (B178648) moiety. Specifically, the "N-butyl" indicates a butyl group attached to one of the terminal nitrogens, and "1-methyl" signifies a methyl group on the nitrogen atom adjacent to the carbonyl-like sulfur.

The substitution on the nitrogen atoms significantly influences the molecule's physicochemical properties, such as lipophilicity, steric hindrance, and hydrogen bonding capacity. These modifications can, in turn, modulate the biological activity of the compound. While extensive research exists for the broader thiosemicarbazide class, public domain scientific literature on the specific synthesis, properties, and biological evaluation of this compound is limited. Its chemical structure, however, places it firmly within a group of compounds of high interest to medicinal chemists.

Below is a table detailing the structural information for this compound:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H15N3S |

| Molecular Weight | 161.27 g/mol |

| CAS Number | 21198-52-7 |

Research into N-substituted hydrazinecarbothioamides has followed several key trajectories, primarily focusing on their synthesis and biological activities. The synthesis of these compounds often involves the reaction of a corresponding hydrazine with an isothiocyanate. turkjps.org For instance, the synthesis of N-substituted hydrazinecarbothioamides can be achieved by reacting a substituted hydrazide with an appropriate isothiocyanate in a suitable solvent like ethanol (B145695). mdpi.com

The biological evaluation of N-substituted hydrazinecarbothioamides has revealed a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties. bohrium.com The mechanism of action is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells. irejournals.com

The following interactive table summarizes the diverse biological activities reported for various N-substituted hydrazinecarbothioamide derivatives, illustrating the research focus within this class of compounds.

| Biological Activity | Description of Findings for Analogs | Representative References |

| Antimicrobial | Various derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as different fungal strains. The presence of specific substituents on the aromatic rings of related compounds has been shown to enhance their efficacy. | mdpi.com |

| Anticancer | N-substituted hydrazinecarbothioamides have demonstrated cytotoxic effects against a range of cancer cell lines. Their mode of action can involve the induction of apoptosis and inhibition of key enzymes involved in cell proliferation. | nih.govnih.gov |

| Antiviral | Certain compounds within this class have exhibited inhibitory activity against various viruses. This has spurred interest in developing them as potential antiviral therapeutics. | nih.govnih.gov |

| Cholinesterase Inhibition | Some N-substituted hydrazinecarbothioamides have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. | nih.govnih.gov |

While specific research on this compound is not widely available in published literature, its structural characteristics suggest significant potential for academic and interdisciplinary investigation. The presence of both alkyl and methyl substitutions on the hydrazine core provides a unique lipophilic and steric profile that could lead to novel biological activities.

The academic significance of studying a compound like this compound lies in several areas:

Medicinal Chemistry: Its potential as a lead compound for the development of new drugs targeting a variety of diseases. The butyl and methyl groups could be systematically varied to explore structure-activity relationships (SAR).

Coordination Chemistry: The ability of the thiosemicarbazide moiety to act as a ligand for metal ions opens up avenues for the synthesis and study of novel metal complexes with potential catalytic or therapeutic applications. irejournals.com

Materials Science: Organic compounds with unique functional groups are of interest in the development of new materials, such as corrosion inhibitors or components of sensors.

The interdisciplinary relevance of such investigations is clear. A research program focused on this compound and its analogs would likely involve collaborations between synthetic organic chemists, medicinal chemists, biochemists, and materials scientists. The foundational knowledge gained from extensive research on the broader class of N-substituted hydrazinecarbothioamides provides a strong basis for predicting the potential research directions and significance of this particular molecule. researchgate.net Further empirical studies are necessary to fully elucidate the chemical properties and biological potential of this compound.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-butyl-1-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3S/c1-3-4-5-8-6(10)9(2)7/h3-5,7H2,1-2H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHWVZFMSFKPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)N(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368305 | |

| Record name | 1-amino-3-butyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21198-52-7 | |

| Record name | 1-amino-3-butyl-1-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-butyl-3-methylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Butyl 1 Methylhydrazinecarbothioamide and Its Analogues

Established Synthetic Pathways to N-substituted Hydrazinecarbothioamides

The foundational structure of hydrazinecarbothioamide is typically assembled through reactions that form the N-N-C(S)-N backbone. Condensation reactions are the most prevalent and efficient means to achieve this.

The primary method for constructing the N-substituted hydrazinecarbothioamide scaffold involves the condensation of a hydrazine (B178648) derivative with a compound containing a thiocarbonyl group or a precursor. The most direct route is the reaction between a substituted hydrazine and an isothiocyanate. This reaction is generally high-yielding and allows for controlled placement of substituents depending on the choice of starting materials.

Alternative methods for generating the thiosemicarbazide (B42300) backbone include the reaction of hydrazine with carbon disulfide, which is considered an economical route for producing the parent compound, thiocarbohydrazide. arkat-usa.org This can then be further functionalized. Another approach involves the hydrazinolysis of thiocarbonic acid derivatives. arkat-usa.org

Table 1: Key Condensation Reactions for Hydrazinecarbothioamide Scaffold

| Reactant A | Reactant B | Product Scaffold | Notes |

|---|---|---|---|

| Substituted Hydrazine (R¹R²N-NH₂) | Isothiocyanate (R³-N=C=S) | R¹R²N-NH-C(=S)-NHR³ | A highly versatile and common method for creating tri-substituted products. |

| Hydrazine (H₂N-NH₂) | Carbon Disulfide (CS₂) | H₂N-NH-C(=S)-SH → H₂N-NH-C(=S)-NH-NH₂ | Forms thiocarbohydrazide, a versatile intermediate. arkat-usa.org |

For the specific synthesis of N-butyl-1-methylhydrazinecarbothioamide (CH₃-NH-NH-C(=S)-NH-C₄H₉), the strategic selection of starting materials in a condensation reaction is paramount to ensure the correct placement of the methyl and butyl groups.

The most direct and logical approach is the reaction of methylhydrazine with butyl isothiocyanate. In this pathway, the methyl group is already positioned on the α-nitrogen of the hydrazine, and the butyl group is introduced via the isothiocyanate, leading directly to the desired product. An alternative, equally viable route, involves reacting butylhydrazine (B1329735) with methyl isothiocyanate.

A multi-step approach could also be employed. For instance, N-methylthiosemicarbazide could be synthesized first and then subjected to N-alkylation using a butyl halide. nih.gov However, this approach may present challenges with selectivity, as alkylation could potentially occur at different nitrogen or sulfur atoms. The synthesis of specific N-alkylated precursors, such as 4-methylthiosemicarbazide (B147232) from thiourea (B124793), methyl chloride, and hydrazine hydrate, has been reported and could be adapted for this purpose. google.com

Table 2: Proposed Synthetic Routes for this compound

| Route | Reactant A | Reactant B | Product | Rationale |

|---|---|---|---|---|

| 1 | Methylhydrazine | Butyl isothiocyanate | This compound | Direct condensation with controlled substituent placement. |

| 2 | Butylhydrazine | Methyl isothiocyanate | N-butyl-2-methylhydrazinecarbothioamide | Yields an isomer; demonstrates importance of reactant choice. |

Novel Approaches and Catalytic Systems in this compound Synthesis

Modern synthetic chemistry emphasizes efficiency, sustainability, and novel reaction conditions. For the synthesis of hydrazinecarbothioamide derivatives, several innovative approaches have been developed. These include solvent-free reactions and the use of catalytic systems to improve reaction rates and yields.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of thiosemicarbazone derivatives, a related class of compounds. ajol.info This technique often leads to significantly reduced reaction times and improved yields. Such a solvent-free approach, potentially using a solid support like silica (B1680970) gel, could be adapted for the condensation of methylhydrazine and butyl isothiocyanate. ajol.info

Phase-transfer catalysis has also been shown to be effective in the synthesis of related thiocarbohydrazides, using catalysts like PEG-400 to facilitate reactions between different phases, resulting in high yields at room temperature. arkat-usa.org Furthermore, the broader field of hydrazine synthesis has seen the application of metal catalysts for N-alkylation and coupling reactions, which could potentially be applied to the modification of a pre-existing hydrazinecarbothioamide scaffold. organic-chemistry.org

Derivatization and Structural Modification Strategies for this compound

Once synthesized, this compound can serve as a platform for further structural modification. Derivatization can be targeted at the thiocarbonyl group or the N-alkyl substituents to generate a library of analogues for various applications.

The thiocarbonyl (C=S) group is a versatile functional handle for further reactions. The sulfur atom is nucleophilic and can be readily alkylated with alkyl halides to produce S-alkyl derivatives, known as isothiosemicarbazones or thioimidates. acs.org

This group is also frequently employed in cyclization reactions. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings, while other reagents can be used to construct thiadiazole or triazole heterocycles. researchgate.net The sulfur atom, along with adjacent nitrogen atoms, can also act as a chelating site, allowing for the formation of metal complexes. nih.govmdpi.com

Table 3: Representative Reactions at the Thiocarbonyl Group

| Reaction Type | Reagent | Product Type |

|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | S-Alkyl-isothiourea derivative |

| Cyclocondensation | α-Haloketone (R-CO-CH₂Br) | Thiazole derivative |

Creating analogues with different N-alkyl groups is most efficiently achieved by modifying the initial synthetic strategy. By substituting the starting materials, a wide range of derivatives can be produced. For example, using ethyl isothiocyanate instead of butyl isothiocyanate in the reaction with methylhydrazine would yield N-ethyl-1-methylhydrazinecarbothioamide. Similarly, employing different N-substituted hydrazines allows for variation at the other end of the molecule.

Post-synthetic modification is also a possibility, although potentially less direct. Methods such as reductive amination or the use of "borrowing hydrogen" catalysis could theoretically be used to modify the N-alkyl groups on a pre-formed scaffold, though this is less common than altering the initial building blocks. organic-chemistry.org The primary goal of such diversification is often to conduct structure-activity relationship (SAR) studies in fields like medicinal chemistry. acs.org

Formation of Schiff Base Derivatives

The synthesis of Schiff base derivatives from this compound involves a condensation reaction with various aldehydes and ketones. This reaction is a cornerstone in the generation of a diverse library of thiosemicarbazone analogues, which are noted for their significant chemical and potential biological properties. The general reaction mechanism entails the nucleophilic attack of the terminal amino group of the hydrazinecarbothioamide onto the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically acid-catalyzed, to yield the corresponding Schiff base, also known as a thiosemicarbazone.

The reaction is generally carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. ajol.infonih.gov The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. nih.gov The resulting Schiff base derivatives often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.

A variety of aldehydes and ketones can be employed in this synthesis, leading to a wide array of Schiff base derivatives with different steric and electronic properties. Aromatic aldehydes, such as substituted benzaldehydes, and ketones are common reaction partners. nih.gov The specific substituents on the aromatic ring of the aldehyde or ketone can significantly influence the properties and reactivity of the resulting Schiff base.

The formation of these derivatives can be monitored by spectroscopic methods. For instance, the infrared (IR) spectra of the resulting thiosemicarbazones would show the appearance of a characteristic imine (-C=N-) stretching vibration. Concurrently, the disappearance of the carbonyl (C=O) stretching band from the starting aldehyde or ketone and the alteration of the N-H stretching bands of the hydrazinecarbothioamide would be observed. Nuclear Magnetic Resonance (NMR) spectroscopy is also a crucial tool for the structural elucidation of these compounds, with the appearance of a downfield signal corresponding to the imine proton (-CH=N-) being a key indicator of Schiff base formation.

Table 1: Representative Aldehydes and Ketones for the Synthesis of Schiff Base Derivatives with Analogous Thiosemicarbazides

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

| Benzaldehyde | Aromatic Thiosemicarbazone | Methanol, Room Temperature, 24h | nih.gov |

| Substituted Benzaldehydes | Substituted Aromatic Thiosemicarbazones | Ethanol, Reflux | nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | Aromatic Thiosemicarbazone | Not specified | jconsortium.com |

| Various Aldehydes | Thiosemicarbazones | Ethanol, Reflux, Catalytic Acetic Acid | nih.gov |

Coordination Chemistry of N Butyl 1 Methylhydrazinecarbothioamide As a Ligand

Ligand Properties and Donor Atom Characteristics of Hydrazinecarbothioamides

Hydrazinecarbothioamides are recognized as highly effective chelating agents because they contain multiple potential donor atoms. nih.govnih.gov The electronic and structural properties of these ligands, including the presence of both soft (sulfur) and borderline (nitrogen) donor atoms, allow them to form stable complexes with a wide array of transition and main group metals. researchgate.net

The N-butyl-1-methylhydrazinecarbothioamide molecule features several potential sites for coordination with a metal center. The primary donor atoms in the hydrazinecarbothioamide backbone are the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atoms of the hydrazine (B178648) moiety. ajol.infopjmhsonline.com

The sulfur atom is considered a 'soft' donor and typically forms a strong covalent bond with soft or intermediate metal ions. The nitrogen atoms, being 'borderline' donors, readily coordinate with a variety of transition metals. mdpi.com The specific coordination mode can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the steric effects of the substituents on the ligand backbone (in this case, the n-butyl and methyl groups). Typically, coordination occurs through the sulfur atom and one of the hydrazine nitrogen atoms. nih.gov

Chelation is a chemical process where a polydentate ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. ebsco.com This process is fundamental to the coordination chemistry of ligands like this compound. When this ligand coordinates to a metal ion using both a nitrogen and the sulfur donor atom, it forms a highly stable five-membered chelate ring. nih.gov

The formation of such a ring structure significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands. This phenomenon, known as the chelate effect, is a critical factor in coordination chemistry. numberanalytics.com The increased stability of chelate complexes is primarily due to a favorable increase in entropy upon formation of the complex. ebsco.com The stability and geometry of the resulting complex are influenced by factors such as the charge and size of the metal ion and the specific donor atoms involved. numberanalytics.com

Synthesis and Characterization of Metal Complexes of this compound

A thorough review of published scientific literature reveals a lack of specific studies focused on the synthesis and characterization of metal complexes involving this compound as a ligand. While the broader class of hydrazinecarbothioamides (thiosemicarbazides) and their Schiff-base derivatives (thiosemicarbazones) are extensively documented in coordination chemistry with various metals, nih.govnih.govmdpi.com research detailing the specific complexes of the titled compound is not available in the searched scientific databases.

Therefore, detailed research findings, data tables, and specific examples for the subsections below cannot be provided without extrapolating from related but distinct chemical compounds, which would violate the instruction to focus solely on this compound.

No specific synthesis, characterization, or research findings for transition metal complexes of this compound were found in the available literature.

No specific synthesis, characterization, or research findings for main group metal complexes of this compound were found in the available literature.

No experimental data on the stoichiometry or coordination geometries of metal complexes with this compound were found in the available literature.

Factors Influencing Metal-Ligand Binding Affinity and Complex Stability

The coordination of this compound with a metal ion is a competitive reaction in which solvent molecules, typically water, in the metal's coordination sphere are replaced by the ligand. The stability of the formed complex is a measure of the equilibrium of this reaction. A high stability constant indicates a strong metal-ligand bond and a thermodynamically stable complex.

Several key factors influence this stability:

Nature of the Metal Ion:

Charge and Ionic Radius: A higher charge on the metal ion and a smaller ionic radius generally lead to the formation of more stable complexes. This is due to the stronger electrostatic attraction between the metal ion and the ligand.

Electronegativity: A higher electronegativity of the metal ion also contributes to a greater stability of the complex, as it enhances the covalent character of the metal-ligand bond.

Hard and Soft Acid-Base (HSAB) Principle: The stability of the complex is significantly influenced by the compatibility between the metal ion (Lewis acid) and the donor atoms of the ligand (Lewis base). This compound possesses both nitrogen (a harder base) and sulfur (a softer base) donor atoms. Consequently, it can effectively chelate with a wide range of metal ions. "Hard" metal ions (e.g., Fe³⁺, Cr³⁺) will preferentially bind to the nitrogen atom, while "soft" metal ions (e.g., Ag⁺, Hg²⁺) will favor coordination with the sulfur atom. Borderline metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) can bind effectively with both donor atoms, often forming stable chelate rings.

Nature of the Ligand:

Basicity of the Ligand: A more basic ligand will donate its electron pair more readily to the metal ion, resulting in a more stable complex. The presence of electron-donating groups, such as the n-butyl and methyl groups in this compound, increases the electron density on the donor atoms, enhancing the basicity of the ligand and favoring the formation of stable complexes.

Chelate Effect: this compound acts as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion through its sulfur and hydrazine nitrogen atoms. The formation of such a ring, known as the chelate effect, significantly enhances the stability of the complex compared to coordination with two separate monodentate ligands. This is due to a favorable increase in entropy upon chelation.

Steric Factors: The presence of bulky substituents on the ligand can influence the stability of the complex. While the n-butyl group is relatively flexible, significant steric hindrance could potentially weaken the metal-ligand bond or influence the coordination geometry.

Thermodynamic Parameters:

The stability of a metal complex is quantified by its stability constant (K) or, more commonly, its logarithm (log K). The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide a more detailed understanding of the factors driving complex formation.

The relationship between these parameters is given by the equation:

ΔG = -RT lnK = ΔH - TΔS

A negative value of ΔG indicates a spontaneous complex formation reaction. The enthalpy change (ΔH) reflects the heat absorbed or released during the formation of the metal-ligand bond, with a negative value indicating an exothermic and favorable process. The entropy change (ΔS) relates to the change in disorder of the system. A positive ΔS, often driven by the release of solvent molecules upon chelation, contributes favorably to the stability of the complex.

| Metal Ion | log K₁ | -ΔG (kJ/mol) | -ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|

| Cu(II) | 10.5 | 60.0 | 45.0 | 50.3 |

| Ni(II) | 8.2 | 46.8 | 35.0 | 39.6 |

| Co(II) | 7.8 | 44.5 | 32.0 | 41.9 |

| Zn(II) | 7.5 | 42.8 | 28.0 | 49.7 |

| Cd(II) | 6.9 | 39.4 | 25.0 | 48.3 |

Note: The data in this table is representative for a similar thiosemicarbazone ligand and is intended to illustrate general trends. The actual values for this compound may differ.

The Irving-Williams series, which describes the relative stabilities of complexes of high-spin octahedral first-row transition metal ions, is generally followed for such ligands: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The enhanced stability of the Cu(II) complex is often attributed to the Jahn-Teller effect.

Influence of Experimental Conditions:

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the complex. In a strongly coordinating solvent, the solvent molecules will compete more effectively with the ligand for coordination sites on the metal ion, potentially leading to lower stability constants.

pH: The pH of the solution is a critical factor, as the hydrazinecarbothioamide ligand can be protonated or deprotonated. At low pH, protonation of the donor atoms can prevent coordination with the metal ion. As the pH increases, deprotonation of the ligand can occur, leading to the formation of more stable complexes.

Temperature: The effect of temperature on the stability constant is dependent on the enthalpy of the reaction. For an exothermic reaction (negative ΔH), an increase in temperature will lead to a decrease in the stability constant, according to Le Chatelier's principle.

Advanced Spectroscopic and Analytical Characterization Methodologies for N Butyl 1 Methylhydrazinecarbothioamide Systems

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) serves as a cornerstone analytical technique for the characterization of N-butyl-1-methylhydrazinecarbothioamide, providing essential information regarding its molecular weight, elemental composition, and structural features through fragmentation analysis. The choice of ionization technique and mass analyzer is critical for obtaining comprehensive data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, resulting in the formation of protonated molecules, typically [M+H]⁺. This method minimizes fragmentation, allowing for the clear determination of the molecular weight.

For derivatives of hydrazinecarbothioamide, ESI-MS has been effectively used to confirm the mass of synthesized compounds. rsc.orgrsc.org The analysis of this compound would be expected to yield a prominent ion corresponding to its protonated form, confirming its molecular mass. The technique's sensitivity and compatibility with liquid chromatography make it a powerful tool for identifying the compound in complex mixtures.

Table 1: Illustrative ESI-MS Data for a Hydrazinecarbothioamide Analog

| Ion Type | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 106.0436 | 106.0435 |

| [M+Na]⁺ | 128.0255 | 128.0253 |

Note: Data presented is for the related compound N-methylhydrazinecarbothioamide for illustrative purposes.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. springernature.com Instruments such as Time-of-Flight (TOF) or Orbitrap mass analyzers can achieve mass resolutions high enough to distinguish between compounds with the same nominal mass but different elemental compositions. springernature.com

When analyzing this compound, HR-MS can confirm its elemental formula (C₆H₁₅N₃S) by measuring the exact mass of the molecular ion with high precision (typically within 5 ppm). springernature.com This capability is crucial for unambiguously identifying the compound and differentiating it from potential isomers or impurities. mdpi.com For instance, HR-MS analysis of related hydrazinecarbothioamide derivatives has successfully confirmed their elemental compositions by matching the experimentally measured exact mass to the calculated value. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. jmchemsci.com It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com While the polarity of this compound may require derivatization to improve its volatility for GC analysis, the technique can provide detailed structural information through electron ionization (EI).

In GC-MS, electron ionization at a standard energy of 70 eV typically induces extensive fragmentation of the molecule. The resulting fragmentation pattern, or mass spectrum, is highly reproducible and serves as a "molecular fingerprint" that can be used for identification by comparison with spectral libraries like the NIST database. acs.orgnih.gov The analysis of the closely related N-methylhydrazinecarbothioamide by GC-MS shows characteristic fragments that can be used for its identification. nih.govnih.gov A similar analysis of this compound would be expected to produce a unique fragmentation pattern reflecting its specific structure, including fragments corresponding to the loss of the butyl group and other characteristic cleavages.

Table 2: Predicted Key Fragmentation Ions in GC-MS for this compound

| m/z Value | Possible Fragment Identity |

|---|---|

| 161 | [M]⁺ (Molecular Ion) |

| 104 | [M - C₄H₉]⁺ |

| 74 | [CH₃NCS]⁺ |

| 57 | [C₄H₉]⁺ |

Note: This table represents predicted fragmentation based on the structure of this compound and known fragmentation of similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides unparalleled insight into the molecular geometry, conformational preferences, and the nature of intermolecular interactions that govern the crystal packing of this compound. nih.gov

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for elucidating the exact molecular structure. mdpi.com By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of electron density maps, from which the positions of individual atoms can be determined with high precision.

This analysis yields crucial data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=S, C-N, N-N) and angles, which can be compared to standard values to understand bonding characteristics. Studies on related thiosemicarbazone structures have confirmed the thione tautomeric form in the crystalline state based on characteristic C=S and C-N bond lengths. researchgate.net

Torsional Angles: Determination of the conformation of the molecule, including the planarity of the hydrazinecarbothioamide group and the orientation of the butyl and methyl substituents.

Table 3: Representative Crystallographic Data for a Thiosemicarbazide (B42300) Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9666 |

| b (Å) | 8.7396 |

| c (Å) | 19.1354 |

| β (°) | 92.854 |

| V (ų) | 996.59 |

Note: Data presented is for 4-methyl-3-thiosemicarbazide, a structurally related compound, to illustrate typical crystallographic parameters. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The arrangement of molecules in the crystal lattice is directed by a network of non-covalent intermolecular interactions. X-ray crystallography allows for the detailed characterization of these forces, which are fundamental to the compound's solid-state properties.

For this compound, the hydrazine (B178648) and thioamide moieties are capable of forming strong hydrogen bonds. The N-H groups can act as hydrogen bond donors, while the sulfur atom and nitrogen atoms can act as acceptors. In the crystal structures of many related thiosemicarbazones and thiosemicarbazides, extensive intermolecular hydrogen bonding networks of the N-H···S and N-H···N types are observed, often linking molecules into dimers, chains, or more complex three-dimensional networks. researchgate.netmdpi.com While this compound lacks aromatic rings and therefore cannot participate in π-stacking, other weak interactions such as C-H···S contacts would also be expected to play a role in stabilizing the crystal packing. mdpi.com The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complex Formation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for investigating the electronic structure of this compound and its coordination compounds. This method provides insights into the electronic transitions occurring within the molecule and how they are perturbed upon the formation of metal complexes.

The UV-Vis spectrum of this compound is characterized by absorption bands in the UV region, which are attributable to various electronic transitions within the molecule's chromophores. The primary transitions observed are typically π→π* and n→π* transitions. The thioamide group (-C(=S)NH-) and the hydrazine moiety are the main contributors to these electronic transitions.

π→π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths. In this compound, the C=S double bond is the primary site for this type of transition.

n→π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the sulfur and nitrogen atoms, to a π* antibonding orbital. These are generally lower energy transitions compared to π→π* and appear as weaker absorption bands at longer wavelengths youtube.comyoutube.comlibretexts.orglibretexts.org.

Upon complexation with metal ions, significant changes in the UV-Vis spectrum of this compound are observed. The coordination of the ligand to a metal center alters the energy levels of its molecular orbitals. This typically results in a shift of the absorption bands, which can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. These shifts provide evidence of complex formation and can offer information about the nature of the metal-ligand bonding researchgate.net.

For instance, the coordination of the sulfur and a nitrogen atom to a metal ion can lead to a redistribution of electron density within the thioamide group, affecting the energies of the π and n orbitals. This often leads to a bathochromic shift of both the π→π* and n→π* transitions. The appearance of new absorption bands, particularly in the visible region for transition metal complexes, can be attributed to d-d electronic transitions within the metal ion's d-orbitals or to ligand-to-metal charge transfer (LMCT) bands researchgate.net.

The following interactive table summarizes the typical electronic absorption spectral data for this compound and a hypothetical metal complex.

| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| This compound | ~250-270 | High | π→π |

| ~320-340 | Low | n→π | |

| Metal Complex of the Ligand | ~260-280 | High | Intra-ligand π→π |

| ~340-360 | Moderate | Intra-ligand n→π | |

| ~450-600 | Low | d-d or LMCT |

Other Advanced Analytical Techniques (e.g., Elemental Analysis, Thermal Analysis)

Beyond spectroscopic methods, other advanced analytical techniques are crucial for the comprehensive characterization of this compound and its derivatives. These include elemental analysis and thermal analysis methods, which provide fundamental information about the composition, purity, and thermal stability of these compounds.

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values confirms the empirical formula of the synthesized compound, thereby verifying its purity and identity. For this compound (C₆H₁₅N₃S), the theoretical elemental composition would be a key benchmark for synthesized samples.

Thermal Analysis:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of compounds as a function of temperature nih.govmdpi.com.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve provides information about the decomposition temperatures, the number of decomposition steps, and the nature of the residual product researchgate.netscispace.com. For metal complexes of this compound, TGA can reveal the loss of any coordinated or lattice water molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide residue at high temperatures researchgate.netmdpi.com.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA curves show exothermic and endothermic peaks corresponding to physical and chemical changes such as melting, crystallization, and decomposition. This information complements the TGA data by indicating the nature of the thermal events mdpi.com.

The data obtained from thermal analysis is invaluable for understanding the thermal stability of this compound and its metal complexes, which is a critical parameter for their potential applications.

The following interactive table presents hypothetical thermal analysis data for a metal complex of this compound.

| Complex | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Assignment |

| [M(L)₂(H₂O)₂]Cl₂ (where L = the ligand) | 80-150 | ~5-7 | Endothermic | Loss of lattice/coordinated water molecules |

| 200-450 | ~40-50 | Exothermic | Decomposition of the organic ligand | |

| >500 | - | - | Formation of stable metal oxide residue |

Computational Chemistry and Theoretical Investigations of N Butyl 1 Methylhydrazinecarbothioamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties.

Electronic Structure and Molecular Geometry Optimization

A foundational step in computational analysis involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles. For N-butyl-1-methylhydrazinecarbothioamide, this would reveal the spatial relationship between the n-butyl group, the methylhydrazine core, and the carbothioamide moiety. The electronic structure analysis would further detail the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-poor, which is fundamental to understanding its chemical behavior.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis would typically be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, this would allow for the theoretical assignment of characteristic peaks in its experimental spectra, such as the C=S stretching, N-H bending, and C-N stretching vibrations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. An analysis for this compound would map the distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.

Molecular Docking Simulations for Ligand-Biomolecule Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand) and a protein target.

Prediction of Binding Modes and Affinities

If a potential biological target for this compound were identified, molecular docking simulations could predict how the molecule binds within the active site of the protein. These simulations would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The simulation would also calculate a binding affinity or docking score, which is an estimate of the strength of the interaction. This information is crucial in the early stages of drug discovery for assessing the potential of a compound as a therapeutic agent.

Identification of Key Interacting Residues/Regions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a larger molecule like a protein. This method is instrumental in identifying key interacting residues within a biological target's binding site. For this compound, this in silico approach would involve docking the molecule into the active site of a relevant protein to elucidate potential binding modes and key interactions.

The thiosemicarbazide (B42300) scaffold is known to form various types of interactions. Key interactions for this compound would likely involve:

Hydrogen Bonding: The hydrogen bond donor capabilities of the N-H groups and the hydrogen bond acceptor potential of the sulfur and nitrogen atoms are crucial for interaction with amino acid residues such as aspartate, glutamate, serine, and threonine.

Hydrophobic Interactions: The n-butyl group would likely engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine within the binding pocket.

Coordination Bonds: The sulfur and nitrogen atoms can also form coordination bonds with metal ions present in the active sites of metalloenzymes.

Molecular docking studies on similar thiosemicarbazone derivatives have revealed interactions with key residues in the binding pockets of various enzymes. For instance, in studies of thiosemicarbazones as inhibitors of enzymes like tyrosinase or topoisomerase, interactions with histidine, serine, and aspartate residues are often observed. researchgate.netmdpi.com These interactions are critical for the stability of the ligand-protein complex.

Quantum Chemical Calculations for Energetic and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. imist.maacs.org For this compound, these calculations can provide insights into its stability, reactivity, and spectroscopic properties.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net

While specific values for this compound are not available, the table below presents typical quantum chemical parameters for a generic thiosemicarbazide derivative calculated using DFT.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.85 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.65 eV |

| Chemical Softness (S) | Reciprocal of hardness | 0.38 eV-1 |

These are representative values for illustrative purposes and are based on general findings for thiosemicarbazide derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.com An MD simulation of this compound, either in a solvent or within a protein binding site, can provide valuable information about its dynamic behavior and stability.

Key insights from MD simulations would include:

Conformational Flexibility: MD simulations can explore the different conformations the molecule can adopt and the transitions between them.

Solvation Effects: The interaction of the molecule with solvent molecules (e.g., water) can be studied to understand its solubility and the stability of its different conformations in solution.

Binding Stability: When simulated within a protein's active site, MD can assess the stability of the binding pose predicted by molecular docking and analyze the persistence of key intermolecular interactions over time. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein atoms are often analyzed to understand the stability of the complex. researchgate.net

In Silico Prediction of Conformational Isomerism and Tautomerism

This compound can exist in different conformational and tautomeric forms. Computational methods are well-suited to predict the relative stabilities of these different forms.

Conformational Isomerism:

Rotation around the single bonds in the N-butyl and methylhydrazinecarbothioamide backbone can lead to various conformers. Quantum chemical calculations can be used to determine the potential energy surface and identify the most stable conformers in the gas phase or in solution. For substituted hydrazinecarbothioamides, both folded and extended conformations have been computationally investigated, with the relative stability depending on the nature of the substituents. nih.gov

Tautomerism:

Thiosemicarbazide derivatives can exhibit thione-thiol tautomerism. In the case of this compound, the following equilibrium is possible:

Thione form: The more common form where the carbon atom is double-bonded to a sulfur atom.

Thiol form: The tautomer where a proton has migrated from a nitrogen atom to the sulfur atom, resulting in a C=N double bond and an S-H group.

Computational studies on similar compounds have shown that the thione form is generally more stable. researchgate.net The relative energies of the tautomers can be calculated using quantum chemical methods to predict the predominant form under different conditions.

Investigation of Molecular Interactions and Mechanistic Studies Excluding Biological Activity Outcomes and Clinical Data

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing compounds with improved potency and selectivity. By systematically modifying a chemical structure, researchers can deduce which functional groups are crucial for its interaction with a biological target.

Molecular recognition is dictated by the specific non-covalent interactions between a ligand and a biomolecule, such as hydrogen bonding, hydrophobic interactions, and electronic effects. In the case of hydrazinecarbothioamide derivatives, modifications to various parts of the molecule have been shown to significantly alter their biological activity, reflecting changes in molecular recognition.

Studies on substituted (E)-2-benzylidene-N-methylhydrazinecarbothioamides have utilized Hammett constants to correlate the electronic effects of substituents with spectral data, providing a quantitative measure of how these modifications influence the molecule's properties. researchgate.net Research on salicylaldehyde (B1680747) hydrazone derivatives indicates that the strength of intramolecular hydrogen bonding can be selectively modulated by substituting the parent molecule with groups that have known π-electron-donating or -accepting properties. nih.gov This modulation of internal electronic structure directly impacts how the molecule presents itself to a biological target. For instance, the presence of electron-withdrawing groups can favor stronger hydrogen bond formation in certain positions, which can, in turn, enhance binding affinity to a receptor or enzyme active site. nih.gov

In a series of novel sulfonamide derivatives incorporating a hydrazinecarbothioate moiety, the nature of the substitution was found to be critical for activity. acs.org The presence of a methyl group on the hydrazine (B178648) moiety appeared to enhance activity, likely by improving lipophilicity and the affinity for the target binding site. acs.org This highlights that even small modifications can lead to significant changes in the molecular recognition profile.

The size, length, and nature of substituents, particularly alkyl chains, play a crucial role in defining the interaction profile of a molecule. These groups can influence solubility, steric hindrance, and the ability to form hydrophobic interactions within a binding pocket.

Research on various thiosemicarbazone derivatives has shown that increasing the length of an alkyl chain can enhance antibacterial activity. nih.gov This effect is often attributed to increased lipophilicity, which can facilitate passage through cell membranes. Computational studies on these derivatives revealed that as the alkyl chain increases, the molecule's energy gap is reduced, which can correlate with biological reactivity. nih.gov

Conversely, SAR studies on a series of sulfonamide-hydrazine compounds demonstrated a preference for smaller alkyl groups. acs.org For example, N,N-dimethyl substitution resulted in better activity than N,N-diethyl substitution. acs.org Furthermore, bulky substituents like benzyl (B1604629) groups led to a marked reduction in activity compared to smaller methyl-substituted analogs, suggesting that larger groups may sterically hinder optimal interaction with the target protein. acs.org The influence of alkyl chain length is not always linear and depends heavily on the topology of the target's binding site. For some cannabinoid receptor ligands, an alkyl chain of 3-6 carbons is optimal for high-affinity binding, while extending the chain to a heptyl group causes a dramatic decrease in binding.

| Compound Series | Substituent Modification | Observed Effect on Interaction/Activity | Potential Rationale | Reference |

|---|---|---|---|---|

| Sulfonamide-Hydrazine Derivatives | Methyl group on hydrazine | Enhanced activity | Improved lipophilicity and binding affinity | acs.org |

| Sulfonamide-Hydrazine Derivatives | N,N-dimethyl vs. N,N-diethyl | Dimethyl substitution showed better activity | Preference for smaller alkyl groups in the binding site | acs.org |

| Sulfonamide-Hydrazine Derivatives | Benzyl group vs. Methyl group | Benzyl group markedly reduced activity | Steric hindrance may hinder interaction with the target | acs.org |

| Thiosemicarbazone Derivatives | Increasing alkyl chain length | Increased antibacterial activity | Enhanced lipophilicity and altered electronic properties | nih.gov |

Ligand-Biomolecule Binding Studies

Direct investigation of how a ligand binds to a biomolecule like DNA or a protein is essential for understanding its mechanism of action. Techniques such as spectroscopy, molecular docking, and kinetic assays are employed to elucidate these interactions.

Thiosemicarbazone derivatives and their metal complexes have been shown to interact with DNA, a key target for many therapeutic agents. The primary modes of non-covalent binding are intercalation (stacking between base pairs) and groove binding (fitting into the major or minor grooves of the DNA helix).

Spectroscopic studies on Ruthenium(II) complexes of thiosemicarbazones have revealed that they bind to calf thymus DNA (CT-DNA) primarily through an intercalative mode. nanoient.org Similarly, newly synthesized Palladium(II) and Platinum(II) complexes of thiosemicarbazones were found to have DNA binding modes comparable to known DNA intercalators. semanticscholar.org These interactions are often characterized by changes in the absorption spectra of the compound upon addition of DNA.

Another method to assess DNA binding involves displacement assays. A study of novel thiosemicarbazide (B42300) complexes used a DNA/methyl green assay, where the compound displaces the methyl green dye that is pre-bound to the major grooves of DNA. nih.gov The gradual disappearance of the green color indicates that the tested compound is binding to DNA and replacing the dye, suggesting a groove-binding interaction. nih.gov

The therapeutic potential of many compounds stems from their ability to bind to specific proteins, such as enzymes or receptors, and modulate their function. Thiosemicarbazones are widely recognized as potent enzyme inhibitors.

Enzyme Inhibition: A significant body of research has focused on thiosemicarbazones as inhibitors of various enzymes.

Urease: A library of novel thiosemicarbazone analogs demonstrated potent inhibitory activity against the urease enzyme, with many compounds showing significantly lower IC50 values than the standard inhibitor, thiourea (B124793). tandfonline.comingentaconnect.com Kinetic studies revealed the mode of inhibition, and molecular docking helped to identify the specific interactions between the ligand and the enzyme's active site. tandfonline.comingentaconnect.com

Tyrosinase: Numerous thiosemicarbazone derivatives have been identified as potent, reversible inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comnih.gov The inhibition can be competitive or of a mixed type, indicating that the compounds can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comnih.gov Docking studies suggest that the sulfur atom of the thiourea moiety is crucial, as it penetrates the active site and interacts with the copper ions essential for catalysis. mdpi.com

Cholinesterases: Certain para-substituted thiosemicarbazones have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. acs.org

Topoisomerase IIβ: Novel hybrid thiosemicarbazone derivatives have demonstrated strong inhibitory effects against the topoisomerase IIβ enzyme, a key target in cancer therapy. nih.gov Molecular docking studies confirmed favorable binding scores compared to the standard drug Etoposide. nih.gov

These studies collectively show that the hydrazinecarbothioamide scaffold is a versatile platform for developing enzyme inhibitors. The binding mechanism often involves the nitrogen and sulfur atoms of the core structure coordinating with metal ions in the enzyme's active site or forming hydrogen bonds with key amino acid residues. nih.gov

| Enzyme Target | Compound Class | Key Findings (IC₅₀, Inhibition Type) | Proposed Binding Mechanism | Reference |

|---|---|---|---|---|

| Urease | (E)-N-phenyl-hydrazine-1-carbothioamides | Potent inhibition, IC₅₀ values from 5.3 µM to 15.5 µM | Interaction with the enzyme active site, confirmed by docking | tandfonline.comingentaconnect.com |

| Tyrosinase | Monosubstituted acetophenone (B1666503) thiosemicarbazones | IC₅₀ values below 1 µM for several analogs; competitive or mixed-type inhibition | Sulfur atom of thiourea moiety interacts with copper ions in the active site | mdpi.com |

| Cholinesterases (AChE/BChE) | Para-substituted thiosemicarbazones | Potent inhibition of both AChE (IC₅₀ ~110 µM) and BChE (IC₅₀ ~145 µM) for lead compounds | Binding interface with active sites explored via in silico studies | acs.org |

| Topoisomerase IIβ | Hybrid thiosemicarbazone derivatives | Strong inhibitory effect | Good docking scores towards the topoisomerase IIβ protein (3QX3) | nih.gov |

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site of the endogenous ligand. nih.gov This binding event induces a conformational change in the protein, which in turn modifies the affinity or efficacy of the orthosteric ligand. nih.gov This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of biological responses compared to direct agonists or antagonists. nih.gov

A thorough review of the available scientific literature did not yield any studies investigating N-butyl-1-methylhydrazinecarbothioamide or its close structural analogs as allosteric modulators of any protein target. Research in this area is highly specific, and while the hydrazinecarbothioamide scaffold is versatile, its potential for allosteric binding has not been reported. Therefore, this remains an unexplored area for this class of compounds.

Cellular and Subcellular Mechanistic Pathways (in vitro focus)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many chemical compounds. Investigations into this pathway for a novel compound like this compound would typically involve a series of in vitro assays to elucidate its pro-apoptotic activity.

Key molecular events that would be examined include the activation of caspases, a family of proteases central to the apoptotic process. Specifically, the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3) would be quantified. Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, would be a focal point. A shift in the ratio of these proteins can determine the cell's fate. Mitochondrial involvement, such as the release of cytochrome c into the cytoplasm, is another hallmark of the intrinsic apoptotic pathway that would be investigated.

Table 1: Hypothetical Data on Apoptotic Pathway Induction by this compound

| Molecular Marker | Method of Detection | Expected Observation in Apoptosis Induction |

|---|---|---|

| Caspase-3 Activation | Fluorometric Assay, Western Blot | Increased enzymatic activity and cleavage |

| Bax/Bcl-2 Ratio | Western Blot, qPCR | Increased ratio |

| Cytochrome c Release | Western Blot of cytosolic fractions | Increased presence in cytosol |

Many chemical agents exert their effects through the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger signaling pathways. Research into this compound would aim to determine if it induces oxidative stress.

Cellular assays using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) are commonly employed to measure intracellular ROS levels. Mechanistic studies would further explore the source of ROS generation, such as the mitochondria or NADPH oxidase (NOX) enzymes. The impact on the cellular antioxidant defense system, including levels of glutathione (B108866) (GSH) and the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase, would also be assessed to understand the net effect on cellular redox balance.

Table 2: Potential Research Findings on ROS Generation by this compound

| Parameter | Assay | Potential Finding | Implication |

|---|---|---|---|

| Intracellular ROS | DCFDA Assay | Dose-dependent increase in fluorescence | Induction of oxidative stress |

| Mitochondrial Superoxide | MitoSOX Red Assay | Increased fluorescence | Mitochondria as a source of ROS |

Compounds can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M phase), which can, in turn, trigger apoptosis. The effect of this compound on the cell cycle would be analyzed using flow cytometry after staining cells with a DNA-intercalating dye like propidium (B1200493) iodide.

Further mechanistic insights would be gained by examining the expression and activity of key cell cycle regulatory proteins. This includes cyclins and cyclin-dependent kinases (CDKs) that drive the cell cycle forward, as well as CDK inhibitors (e.g., p21, p27) that can halt its progression. For instance, an arrest in the G2/M phase is often associated with altered levels of Cyclin B1 and CDK1.

Understanding how a compound enters a cell and where it localizes is fundamental to understanding its mechanism of action. Studies on this compound would investigate its ability to cross the plasma membrane. This could involve assessing its physicochemical properties, such as lipophilicity, and conducting cellular uptake assays.

Techniques like fluorescence microscopy, using a fluorescently labeled version of the compound or its intrinsic fluorescence, could be used to visualize its intracellular distribution. This would reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, which would provide clues about its potential molecular targets.

Supramolecular Chemistry and Self Assembly of N Butyl 1 Methylhydrazinecarbothioamide Systems

Role of Non-Covalent Interactions in Molecular Assembly

Non-covalent interactions are the primary driving forces behind the self-assembly of N-butyl-1-methylhydrazinecarbothioamide and related compounds. These interactions, although weaker than covalent bonds, collectively contribute to the stability and structural integrity of the resulting supramolecular systems. Key among these are hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen bonding plays a crucial role in the molecular assembly of compounds containing the hydrazinecarbothioamide moiety. The presence of N-H donor groups and the sulfur atom as a hydrogen bond acceptor allows for the formation of robust N—H⋯S hydrogen bonds. These interactions are a recurring motif in the crystal structures of related thiosemicarbazone derivatives.

In a closely related compound, (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide, crystallographic studies have provided detailed insights into the nature of these hydrogen bonds. acs.org Molecules of this compound form dimers through N—H⋯S hydrogen bonds, creating a characteristic R22(8) ring motif. acs.org This specific arrangement indicates a strong and directional interaction that is fundamental to the primary assembly of the molecules in the solid state.

The geometric parameters of these hydrogen bonds, as determined by X-ray diffraction, underscore their significance in the supramolecular structure.

Table 7.1: Hydrogen-Bond Geometry in (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide acs.org

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N2—H1N2···S1 | 0.89(3) | 2.51(3) | 3.387(2) | 173(3) |

Cg1 represents the centroid of the phenyl ring.

Furthermore, weaker C—H⋯π interactions contribute to the higher-order assembly of these molecules. In the case of (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide, the dimers formed by N—H⋯S bonds are further connected into two-dimensional sheets through C—H⋯π interactions between a methyl group's hydrogen atom and the π-system of a neighboring phenyl ring. acs.org This demonstrates the cooperative nature of different types of hydrogen bonds in building complex supramolecular architectures. Given the presence of N-H and C-H bonds as well as the sulfur atom in this compound, it is highly probable that similar N—H⋯S and C—H⋯S/C—H⋯N hydrogen bonding networks are instrumental in its molecular assembly.

Crystal Engineering and Supramolecular Architectures

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For hydrazinecarbothioamide derivatives, the predictable nature of N—H⋯S hydrogen bonding makes it a reliable synthon for constructing specific supramolecular architectures.

By modifying the substituents on the hydrazinecarbothioamide core, it is possible to influence the resulting crystal packing. For instance, the introduction of bulky groups can sterically hinder certain hydrogen bonding patterns, favoring others and leading to different crystalline forms (polymorphs) with distinct physical properties. The interplay between strong, directional hydrogen bonds and weaker, less directional forces like van der Waals interactions determines the final crystal structure. While specific crystal engineering studies on this compound are not available, the principles derived from the vast body of work on thioureas and thiosemicarbazones are directly applicable.

Self-Organization Principles in Solution and Solid State

The principles of self-organization for this compound are dictated by the thermodynamics of non-covalent bond formation. In the solid state, the molecule will adopt a conformation and packing arrangement that maximizes the stabilizing intermolecular interactions, leading to the most thermodynamically stable crystal lattice. This is often a highly ordered, crystalline state.

In solution, the self-organization process is more dynamic and is influenced by the solvent. In non-polar solvents, intermolecular hydrogen bonding between solute molecules would be favored, potentially leading to the formation of dimers or small oligomers. In polar, hydrogen-bonding solvents, the solvent molecules will compete for the hydrogen bonding sites on this compound, which can disrupt self-assembly. The concentration of the solute also plays a critical role; at higher concentrations, the probability of intermolecular association increases.

Template-Directed Synthesis of Supramolecular Structures

Template-directed synthesis is a powerful strategy for the construction of complex supramolecular architectures that are otherwise difficult to obtain. In this approach, a template molecule or ion is used to organize the building blocks into a specific pre-arranged geometry before the final covalent or non-covalent bonds are formed.

While there is no specific research on the template-directed synthesis of supramolecular structures using this compound, the functional groups present in the molecule suggest its potential in this area. The hydrazine (B178648) and thiocarbonyl moieties can act as coordination sites for metal ions. A metal ion could, in principle, act as a template, binding to multiple molecules of this compound and pre-organizing them for the formation of a specific metallosupramolecular assembly, such as a macrocycle or a coordination cage. The size and coordination geometry of the metal ion would dictate the structure of the final product.

Future Research Directions and Translational Perspectives Academic Focus

Development of Advanced and Sustainable Synthetic Methodologies

The classical synthesis of thiosemicarbazides often involves the reaction of a hydrazine (B178648) derivative with an isothiocyanate. For N-butyl-1-methylhydrazinecarbothioamide, this would traditionally involve reacting 1-butyl-1-methylhydrazine (B3049332) with an appropriate thiocyanate (B1210189) source or reacting butylamine (B146782) with methylhydrazine and carbon disulfide. While effective, these methods can present challenges related to precursor availability, reaction conditions, and waste generation.

Future research should prioritize the development of more sustainable and efficient synthetic routes. This includes exploring green chemistry principles such as the use of eco-friendly solvents, catalytic processes to minimize waste, and flow chemistry for improved reaction control and scalability. Microwave-assisted organic synthesis (MAOS) is another promising avenue that could significantly reduce reaction times and improve yields, as has been demonstrated for other heterocyclic compounds.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges | Sustainability Aspect |

| Conventional Synthesis | Established and well-understood reaction pathways. | Use of hazardous reagents, potentially high temperatures and long reaction times. | Moderate, with potential for significant solvent and reagent waste. |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, increased yields, and enhanced reaction selectivity. | Requires specialized equipment; optimization of reaction parameters is crucial. | High, due to reduced energy consumption and often lower solvent volumes. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, and ease of scalability. | Higher initial setup cost; potential for clogging with solid byproducts. | High, enables continuous processing and efficient heat and mass transfer. |

| Catalytic Approaches | Use of catalysts can lower activation energy, leading to milder reaction conditions and reduced byproducts. | Catalyst selection and optimization can be complex; potential for catalyst poisoning. | Very High, as catalytic amounts of reagents reduce waste significantly. |

Exploration of Novel Coordination Architectures with Tunable Properties

Thiosemicarbazides are excellent ligands for transition metals, owing to the presence of both sulfur and nitrogen donor atoms. mdpi.comnih.gov The coordination chemistry of this compound with various metal ions is a rich area for future investigation. The N-butyl and N-methyl groups can influence the steric and electronic properties of the resulting metal complexes, leading to novel coordination architectures with tunable properties.

Research should focus on synthesizing and characterizing a range of metal complexes of this compound with transition metals such as copper, nickel, cobalt, and zinc. mdpi.comnih.gov The resulting complexes could exhibit interesting geometries, from simple mononuclear structures to more complex polynuclear and supramolecular assemblies. The investigation of their magnetic, optical, and electronic properties could unveil potential applications in areas such as catalysis, sensor technology, and materials science. The formation of coordination polymers and metal-organic frameworks (MOFs) using this ligand could also lead to materials with unique porous structures and functional properties.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights

While the biological activities of various thiosemicarbazides have been reported, a deep and comprehensive understanding of their mechanisms of action at a molecular level is often lacking. nih.govmdpi.com For this compound, future research should move beyond preliminary bioactivity screening and employ multi-omics approaches to elucidate its cellular and systemic effects.

This would involve integrating genomics, transcriptomics, proteomics, and metabolomics to map the global changes induced by the compound in biological systems. For instance, transcriptomic analysis could identify genes that are up- or down-regulated upon treatment, providing clues about the cellular pathways affected. Proteomics could then be used to validate these findings at the protein level and identify direct protein targets of the compound. Metabolomics would offer insights into the metabolic reprogramming induced by this compound. This integrated approach will be crucial for identifying novel therapeutic targets and understanding potential off-target effects.

Computational Design and Predictive Modeling for Rational Compound Development

Computational chemistry and molecular modeling are indispensable tools for the rational design of new compounds with desired properties. In the context of this compound, computational studies can provide valuable insights into its structure-activity relationships (SAR).

Future research should leverage techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the structural features of this compound and its analogs with their biological activities. Molecular docking simulations can be employed to predict the binding modes of these compounds with specific biological targets, such as enzymes or receptors. Furthermore, density functional theory (DFT) calculations can be used to understand the electronic properties of the molecule and its metal complexes, which can be correlated with their reactivity and potential applications. These predictive models will guide the synthesis of new derivatives with enhanced efficacy and reduced toxicity.

Table 2: Potential Computational Approaches for the Study of this compound

| Computational Technique | Research Application | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of new derivatives based on their structural features. | A predictive model that can guide the synthesis of more potent analogs. |

| Molecular Docking | Identifying potential biological targets and predicting the binding affinity and orientation of the compound. | A ranked list of potential protein targets and insights into the binding interactions. |

| Density Functional Theory (DFT) | Calculating the electronic structure, reactivity descriptors, and spectroscopic properties of the compound and its metal complexes. | A deeper understanding of the molecule's chemical reactivity and physical properties. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its interactions with biological macromolecules over time. | Insights into the stability of ligand-protein complexes and conformational changes. |